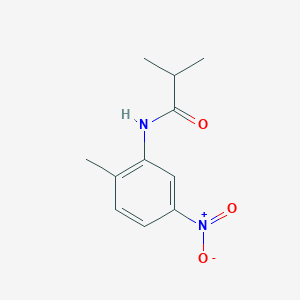
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as MNP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNP is a derivative of 2-methyl-5-nitroaniline, which is widely used in the production of dyes and pigments. The synthesis of MNP has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death in cancer cells. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have low toxicity in animal models, and to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide in lab experiments include its high potency and selectivity for cancer and inflammation targets, its low toxicity, and its favorable pharmacokinetic profile. However, the limitations of using 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide include its relatively high cost and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are several potential future directions for the study of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, including the development of new synthetic methods to improve the yield and purity of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, the optimization of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide formulations for improved pharmacokinetics and bioavailability, and the investigation of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide as a diagnostic tool for cancer and infectious diseases. Additionally, the potential use of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide in combination with other drugs or therapies for enhanced efficacy and reduced toxicity should be explored.
Méthodes De Synthèse
There are several methods for the synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, including the reaction of 2-methyl-5-nitroaniline with isobutyryl chloride in the presence of a base, such as sodium bicarbonate or triethylamine. Another method involves the reaction of 2-methyl-5-nitroaniline with isobutyric anhydride in the presence of a catalyst, such as sulfuric acid or aluminum chloride. The yield and purity of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of rheumatoid arthritis and colitis. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been investigated for its antimicrobial and antifungal properties, as well as its potential as a diagnostic tool for cancer and infectious diseases.
Propriétés
IUPAC Name |
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11(14)12-10-6-9(13(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMDPZVCMLIHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-2-({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5861217.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)



![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)
![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)
![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)
![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)
![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)

![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)